Kupfer(II)-hexafluorosilicat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of copper(II) silicate complexes involves reactions like the combination of CuF2·2H2O with ethanolic solutions of ligands, generating SiF62− in situ (Ainscough et al., 1995). Hydrothermal methods have been employed to synthesize open-framework copper silicates (Wang et al., 2005).

Molecular Structure Analysis

The crystal and molecular structure of copper silicate complexes, like [{Cu(HL)H2O}2SiF6]·2H2O, reveals a centrosymmetric dimeric structure with copper atoms displaying distorted square-pyramidal geometry (Ainscough et al., 1995). The structural characterization of copper polysilicate, Cu[SiO3], demonstrates chains of silicate tetrahedra connected by edge-sharing CuO4+2 octahedra (Otto & Meibohm, 1999).

Chemical Reactions and Properties

Copper silicates engage in various chemical reactions, for example, forming stable heterocyclic Cu2+-Schiff base complexes for copper ion detection (Zhan et al., 2019).

Physical Properties Analysis

The physical properties of copper silicates are influenced by their synthesis methods and structural configurations. For instance, copper silicates with different morphologies like amorphous, nanotubes, and MEL exhibit varying textural properties and reducibility (Bawaked & Narasimharao, 2020).

Chemical Properties Analysis

Copper silicates show diverse chemical properties, such as diamagnetic behavior and electron-hole recombination in certain copper precipitates (Estreicher, 1999). They also display catalytic activities, as evidenced in copper-doped silica gels used in various thermochemical treatments (Lutz et al., 1997).

Wissenschaftliche Forschungsanwendungen

Nano-Strukturierung von Siliziumwafern

Kupfer(II)-hexafluorosilicat spielt eine entscheidende Rolle bei der Nano-Strukturierung von Siliziumwafern, einem Prozess, der für die Herstellung von Siliziumflächen mit invertierten Pyramidentexturen unerlässlich ist. Diese Textur reduziert die Reflektivität signifikant, was besonders für Solarzellen von Vorteil ist und ihre Effizienz durch verbesserte Lichtabsorption steigert .

Silizium-Anoden in Lithium-Ionen-Batterien

Die Integration von Kupfer-Nanopartikeln, die möglicherweise aus this compound gewonnen werden, in siliziumbasierte Anoden hat sich gezeigt, die elektrische Leitfähigkeit und das Lade-/Entlade-Zyklusverhalten zu verbessern. Dies ist entscheidend für die Entwicklung von Lithium-Ionen-Batterien mit hoher Kapazität und langer Lebensdauer .

Katalyse

Kupferbasierte Nanomaterialien, einschließlich derer, die aus this compound gewonnen werden, werden in der Katalyse aufgrund ihrer hohen Aktivität und Selektivität eingesetzt. Sie sind besonders wertvoll in photokatalytischen und organokatalytischen Reaktionen und tragen zu nachhaltigen und umweltfreundlichen katalytischen Prozessen bei .

Biomedizinische Anwendungen

This compound kann bei der Synthese von Kupfer-basierten Nanomaterialien für biomedizinische Anwendungen eingesetzt werden. Dazu gehören Bioimaging-Sonden, bei denen Kupfer-Nanocluster aufgrund ihrer günstigen Eigenschaften als ideale Kandidaten dienen .

Umwelt-Sanierung

Siliziumbasierte Nanopartikel, die mit this compound funktionalisiert werden können, werden in der Umwelt-Sanierung eingesetzt. Sie werden zur Behandlung von kontaminiertem Wasser und Boden verwendet, entfernen Schadstoffe effektiv und tragen zu einer saubereren Umwelt bei .

Herstellung von fortschrittlichen Materialien

Die Verbindung ist maßgeblich an der Herstellung von fortschrittlichen Materialien beteiligt, wie z. B. Schwarzsilizium mit thermostabiler Infrarotabsorption. Dies findet Anwendung in Bereichen wie Tarntechnologie und Infrarot-Geräten .

Elektrochemische Speicherung

Aus this compound gewonnene Materialien können verwendet werden, um elektrochemische Speichersysteme zu verbessern. Dazu gehört die Verbesserung der Leistung von Elektroden in Superkondensatoren und Brennstoffzellen, die Schlüsselkomponenten in erneuerbaren Energiesystemen sind .

Halbleiterindustrie

In der Halbleiterindustrie wird this compound in Prozessen verwendet, die ein präzises Ätzen und Strukturieren von Halbleitermaterialien erfordern. Dies ist entscheidend für die Herstellung von integrierten Schaltungen und mikroelektronischen Geräten .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Copper silicofluoride, like other copper compounds, primarily targets enzymes in biological systems. Copper is a vital element required for cellular growth and development . It is known to readily cycle between the +1 and +2 oxidation state in biological systems . The mechanism of action of copper complexes is typically based on their redox activity and induction of reactive oxygen species (ROS), leading to oxidative stress .

Mode of Action

Copper silicofluoride interacts with its targets through redox reactions . Copper ions can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells can generate free radicals and increase oxidative stress . This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents .

Biochemical Pathways

Copper silicofluoride affects several biochemical pathways. Copper ions are incorporated into cells via a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS . Disruptions to normal copper homeostasis may cause or aggravate certain diseases .

Pharmacokinetics

The pharmacokinetics of copper silicofluoride, like other copper compounds, involves absorption, distribution, metabolism, and excretion (ADME). In silico evaluation of ADME properties helps predict drug behavior in vivo by combining pharmacokinetic processes into one model . The most important physicochemical properties related to ADME processes are logP and logD, as well as solubility and pKa .

Result of Action

The molecular and cellular effects of copper silicofluoride’s action are primarily due to its ability to induce oxidative stress. This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents . Copper ions readily form complexes with biomolecules containing certain amino acid residues . It has been reported that copper atoms are involved in a wide spectrum of proteins .

Action Environment

Environmental factors can influence the action of copper silicofluoride. For instance, the chemical speciation, soil chemistry, and climate are factors influencing the fluoride release from soils . Below pH 6, in acidic soils, fluoride forms complexes with Fe and Al in the soil, and the adsorption is significantly high in low pHs (below pH 4.0) and decreases above pH 6.5 . Therefore, the environmental pH can significantly affect the bioavailability and toxicity of copper silicofluoride.

Eigenschaften

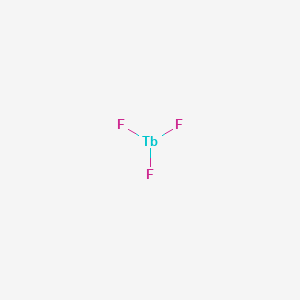

IUPAC Name |

copper;silicon(4+);hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.6FH.Si/h;6*1H;/q+2;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOLKSYCHRKNCU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

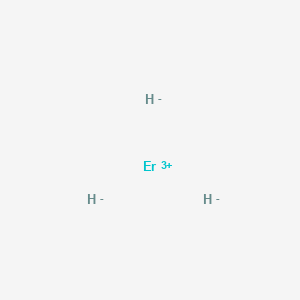

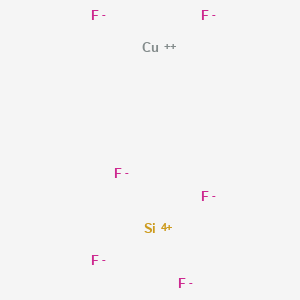

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuF6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12062-24-7 | |

| Record name | Cupric hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012062247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, copper(2+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of copper silicofluoride in concrete applications?

A1: Copper silicofluoride, alongside other fluosilicates, acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds and incorporated into concrete mixtures containing either polymer emulsions for membrane curing [] or polycarboxylic acid-based superplasticizers. [] While the exact mechanism is not detailed in the abstracts, these compounds likely react with calcium hydroxide in the concrete, forming insoluble calcium silicate hydrate and calcium fluoride. These products contribute to a denser concrete matrix, improving its resistance to water penetration.

Q2: Are there any advantages to using copper silicofluoride over other fluosilicates?

A2: The provided abstracts do not offer a direct comparison between the effectiveness of copper silicofluoride and other fluosilicates like zinc fluosilicate or magnesium silicofluoride. Both research papers list copper silicofluoride as one potential option among a group of suitable fluosilicates. [, ] Further research focusing on comparative studies would be needed to determine if copper silicofluoride offers any specific advantages in terms of water-tightness enhancement, cost-effectiveness, or other performance factors.

Q3: How does the presence of copper silicofluoride impact the workability of concrete?

A3: While not directly addressed in the provided abstracts, the inclusion of copper silicofluoride is likely to impact the workability of concrete. The abstracts mention the use of superplasticizers, specifically polycarboxylic acid-based polymers, alongside copper silicofluoride. [] Superplasticizers are commonly used in concrete to improve workability without increasing water content. This suggests that copper silicofluoride, along with other additives like silicates, might reduce the workability of the mixture, necessitating the use of superplasticizers to counteract this effect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

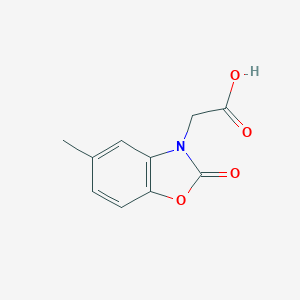

![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)